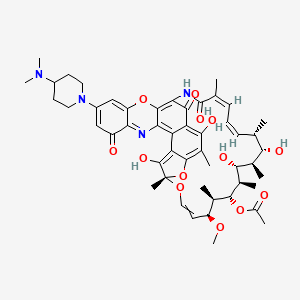
N5-(5-bromo-2-chloro-3-pyridyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N5-(5-bromo-2-chloro-3-pyridyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a pyridyl ring substituted with bromine and chlorine atoms, and a thiadiazole ring with a carboxamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N5-(5-bromo-2-chloro-3-pyridyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridyl Intermediate: The synthesis begins with the preparation of 5-bromo-2-chloro-3-pyridine, which is achieved through halogenation reactions.
Thiadiazole Ring Formation: The pyridyl intermediate is then subjected to cyclization reactions with appropriate reagents to form the thiadiazole ring.
Carboxamide Group Introduction: Finally, the carboxamide group is introduced through amidation reactions, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N5-(5-bromo-2-chloro-3-pyridyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The thiadiazole ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, and electrophiles such as alkyl halides. Typical conditions involve the use of polar aprotic solvents and mild temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
Applications De Recherche Scientifique
N5-(5-bromo-2-chloro-3-pyridyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N5-(5-bromo-2-chloro-3-pyridyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-bromo-2-chloro-3-pyridyl)benzenesulfonamide
- N-(5-bromo-2-chloro-3-pyridyl)-N’-phenylurea
- (5-bromo-2-chloro-3-pyridyl)methanol
Uniqueness
N5-(5-bromo-2-chloro-3-pyridyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of both the thiadiazole ring and the carboxamide group, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and stability, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H6BrClN4OS |
|---|---|
Poids moléculaire |
333.59 g/mol |
Nom IUPAC |
N-(5-bromo-2-chloropyridin-3-yl)-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C9H6BrClN4OS/c1-4-7(17-15-14-4)9(16)13-6-2-5(10)3-12-8(6)11/h2-3H,1H3,(H,13,16) |
Clé InChI |
GOYMLOSFIMPHFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SN=N1)C(=O)NC2=C(N=CC(=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




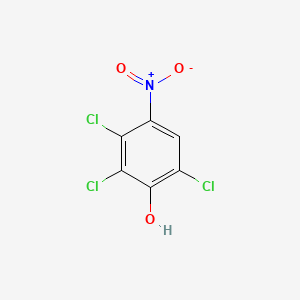

![3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14011003.png)
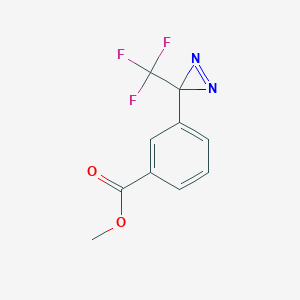

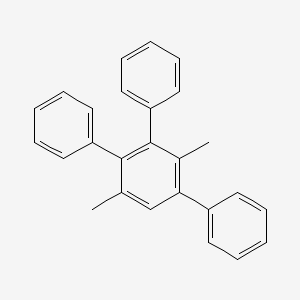
![5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B14011027.png)
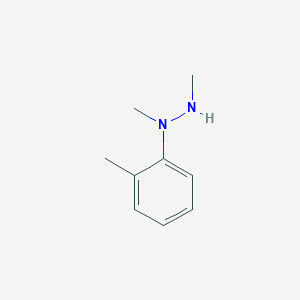

![2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)-](/img/structure/B14011037.png)
